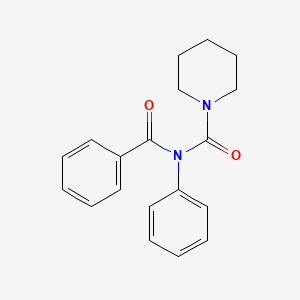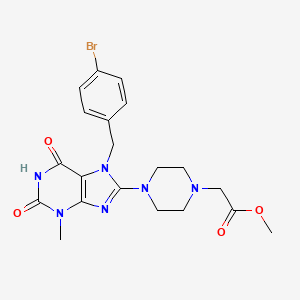![molecular formula C11H13N5O2 B2555032 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide CAS No. 886498-88-0](/img/structure/B2555032.png)
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide is a chemical compound with the molecular formula C11H13N5O2 and a molecular weight of 247.25322 g/mol . This compound is known for its unique structure, which includes a triazole ring, a phenoxy group, and a propionic acidhydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(1,2,4-triazol-1-yl)phenol, which is then reacted with 2-bromo-propionic acid to form the intermediate compound. This intermediate is subsequently treated with hydrazine hydrate to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Chemical Reactions Analysis
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can also undergo condensation reactions with aldehydes or ketones to form hydrazones or other condensation products
Scientific Research Applications
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biological studies.
Mechanism of Action
The mechanism of action of 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and proteins, potentially inhibiting their activity. The phenoxy group may contribute to the compound’s binding affinity, while the propionic acidhydrazide moiety can form hydrogen bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a triazole ring and a phenyl group but lacks the propionic acidhydrazide moiety.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-1-yl)phenoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8(11(17)15-12)18-10-4-2-9(3-5-10)16-7-13-6-14-16/h2-8H,12H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIAEFQBDQJQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2554956.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2554961.png)
![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)
![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2554964.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2554965.png)

![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/new.no-structure.jpg)
![2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2554969.png)
![1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one](/img/structure/B2554971.png)

